
Sodium maleate hydrate
Descripción general
Descripción
Sodium maleate hydrate is a white crystalline solid that is soluble in water. It is the monosodium salt of maleic acid and has a pKb of 3.6. The compound has been shown to have an inhibitory effect on protease activity in a biological sample and also has hydrogen bonding interactions with plasma proteins .
Synthesis Analysis
Sodium maleate hydrate can be synthesized from maleic acid as the precursor ligand . The synthesis process involves the formation of copper maleate hydrate nano-flakes via a bottom-up self-assembly process .Molecular Structure Analysis
The molecular formula of Sodium maleate hydrate is C4H4Na2O5 . The InChI representation is InChI=1S/C4H4O4.2Na.H2O/c5-3(6)1-2-4(7)8;;;/h1-2H,(H,5,6)(H,7,8);;;1H2/q;2*+1;/p-2/b2-1-;;; . The molecular weight is 178.05 g/mol .Physical And Chemical Properties Analysis
Sodium maleate hydrate is a white crystalline solid that is soluble in water . It has a molecular weight of 178.05 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 .Aplicaciones Científicas De Investigación
Enzymatic Reactions
Sodium maleate hydrate plays a role in enzymatic reactions, particularly with the enzyme maleate hydratase. For instance, maleate hydratase from Pseudomonas pseudoalcaligenes can catalyze the addition of water to maleate, forming d-(+)-malate (van der Werf, Tweel, & Hartmans, 1993). Another study on Pseudomonas fluorescens observed the utilization of maleate as the sole organic carbon source (Perry & Edwards, 1970).
Material Science and Chemistry
Sodium maleate hydrate is involved in the preparation of materials like sodium ferrite. The thermal decomposition of sodium tris(maleato)ferrate(III) leads to the formation of sodium carbonate and α-Fe2O3, which subsequently forms α-NaFeO2 (Randhawa & Sweety, 1998). In addition, the structure of aqueous solutions of sodium maleate copolymers is studied for understanding their behavior in different environments (Cola et al., 2004).
Atmospheric Studies
Research on the water cycles of water-soluble organic salts, including sodium maleate, has been conducted to understand their behavior in different humidity conditions. This is significant in studying atmospheric aerosols (Peng & Chan, 2001).
Biochemistry and Molecular Biology
Sodium maleate hydrate's interaction with biological molecules like human hemoglobin has been studied. It affects the reaction of hemoglobin with oxygen, indicating a potential biochemical application (Cupane & Vitrano, 1986).
Polymer Science
The behavior of sodium maleate/1-alkene copolymers in various solutions has implications in polymer science. These copolymers exhibit interesting surface and interfacial activities, useful in understanding polymer interactions (Yahya & Hamad, 1995).
Direcciones Futuras
Sodium maleate hydrate has potential applications in the field of energy storage. For instance, the compound has been used in the synthesis of copper maleate hydrate nano-flakes, which serve as exceptional Li+ ion conductors at room temperature . This suggests potential applications in the development of room-temperature solid-state batteries .
Relevant Papers One relevant paper discusses the use of Sodium maleate hydrate in the synthesis of copper maleate hydrate nano-flakes for use in solid-state batteries . Another paper discusses the hydration process of salts, including Sodium maleate hydrate, in the context of thermochemical energy storage .
Mecanismo De Acción
Target of Action
Sodium maleate hydrate is a compound with the empirical formula C4H2Na2O4 · xH2O The primary targets of this compound are not well-documented in the literature
Mode of Action
It’s known that the compound can form salts with various drugs, making them more stable . More research is needed to elucidate the specific interactions between Sodium maleate hydrate and its targets.
Biochemical Pathways
It’s known that the compound can form salts with various drugs, potentially affecting their metabolic pathways
Pharmacokinetics
It’s known that the compound can form salts with various drugs, potentially affecting their bioavailability . More research is needed to understand the impact of Sodium maleate hydrate on the pharmacokinetics of these drugs.
Result of Action
It’s known that the compound can form salts with various drugs, potentially affecting their stability and efficacy .
Action Environment
It’s known that the compound can form salts with various drugs, potentially affecting their stability under different environmental conditions .
Propiedades
IUPAC Name |
disodium;(Z)-but-2-enedioate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2Na.H2O/c5-3(6)1-2-4(7)8;;;/h1-2H,(H,5,6)(H,7,8);;;1H2/q;2*+1;/p-2/b2-1-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNPUGKXELKSHS-GRHBHMESSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424151 | |
| Record name | Sodium maleate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium maleate hydrate | |
CAS RN |
53172-74-0, 25880-69-7 | |
| Record name | 2-Butenedioic acid (Z)-, disodium salt, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053172740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium maleate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maleic acid disodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 53172-74-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



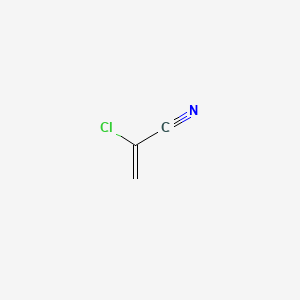
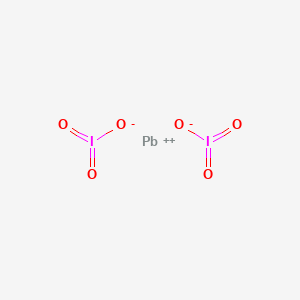



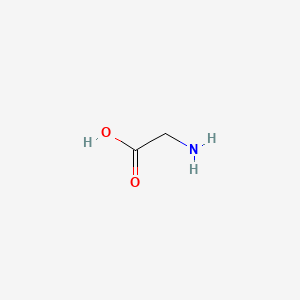


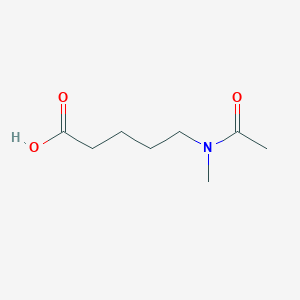
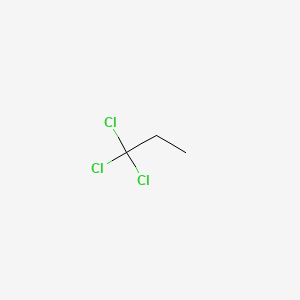
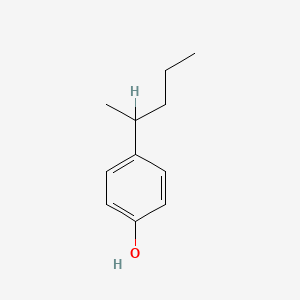

![7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3422523.png)
